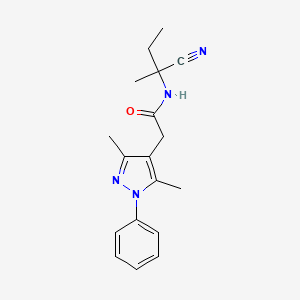
N-(1-cyano-1-methylpropyl)-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyano-1-methylpropyl)-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as CDPPA and is a potent activator of the chloride channel, TMEM16A.
Aplicaciones Científicas De Investigación
CDPPA has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of CDPPA is in the study of chloride channels. CDPPA has been shown to activate TMEM16A channels and increase the chloride current in various cell types. This activation can be used to study the physiological and pathological roles of chloride channels in various diseases such as cystic fibrosis, asthma, and hypertension.
CDPPA has also been studied for its potential application in cancer research. It has been shown to inhibit the growth of various cancer cell lines and induce apoptosis in cancer cells. CDPPA has also been shown to sensitize cancer cells to chemotherapy drugs, making it a potential adjuvant therapy for cancer treatment.
Mecanismo De Acción
CDPPA activates TMEM16A channels by binding to a specific site on the channel protein. This binding induces a conformational change in the protein, leading to an increase in the chloride current. The exact mechanism of this activation is still under investigation, but it is believed to involve the opening of the channel pore and the movement of chloride ions across the cell membrane.
Biochemical and Physiological Effects
CDPPA has been shown to have various biochemical and physiological effects on cells. The activation of TMEM16A channels by CDPPA leads to an increase in the chloride current, which can affect cell volume, pH regulation, and membrane potential. CDPPA has also been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and sensitize cancer cells to chemotherapy drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CDPPA is its specificity for TMEM16A channels. This specificity allows for the selective activation of chloride channels and the study of their physiological and pathological roles in various diseases. However, CDPPA has limitations in terms of its stability and solubility, which can affect its efficacy in lab experiments.
Direcciones Futuras
There are several future directions for the study of CDPPA. One potential direction is the development of more stable and soluble analogs of CDPPA that can be used in lab experiments. Another direction is the study of the physiological and pathological roles of TMEM16A channels in various diseases such as cystic fibrosis, asthma, and hypertension. CDPPA can also be studied for its potential application in cancer treatment as an adjuvant therapy. Overall, CDPPA has significant potential in various fields of scientific research and warrants further investigation.
Métodos De Síntesis
The synthesis of CDPPA involves the reaction of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid with 1-cyano-1-methylpropan-2-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reacted with chloroacetyl chloride to yield CDPPA. This synthesis method has been optimized to yield high purity and high yield of CDPPA.
Propiedades
IUPAC Name |
N-(2-cyanobutan-2-yl)-2-(3,5-dimethyl-1-phenylpyrazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O/c1-5-18(4,12-19)20-17(23)11-16-13(2)21-22(14(16)3)15-9-7-6-8-10-15/h6-10H,5,11H2,1-4H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTCRWWIDWDBWHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#N)NC(=O)CC1=C(N(N=C1C)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



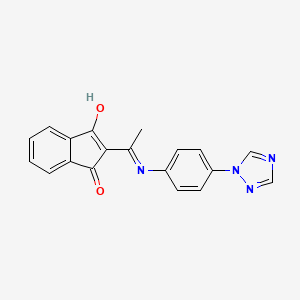
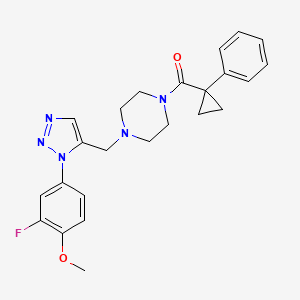

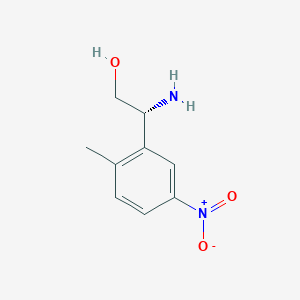

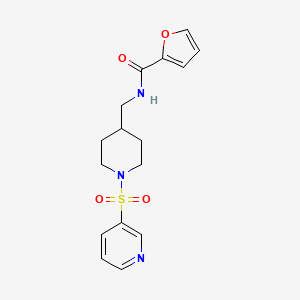

![tert-butyl N-[1-(4-bromo-3-chlorophenyl)cyclopropyl]carbamate](/img/structure/B3017531.png)
![N-(4-methoxyphenyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B3017535.png)
![(E)-3-[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B3017537.png)
![4-bromo-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B3017538.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B3017539.png)